Rec 15/2615 dihydrochloride

Descripción general

Descripción

Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist . It has been used in research for its ability to selectively inhibit α1B-adrenoceptors over α1A-, α1D-, and α1L-adrenoceptors .

Molecular Structure Analysis

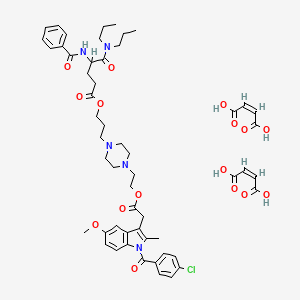

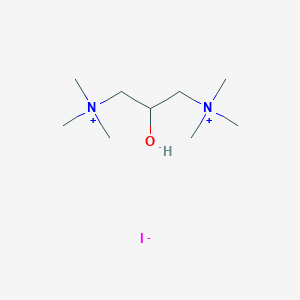

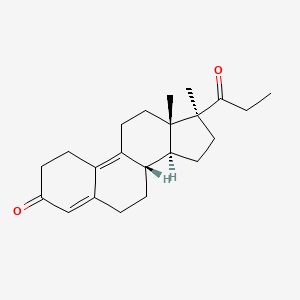

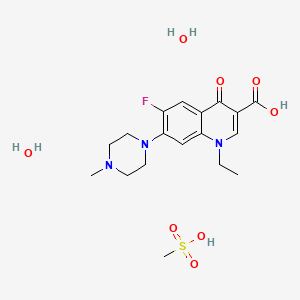

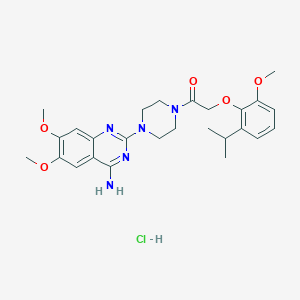

The molecular formula of Rec 15/2615 dihydrochloride is C26H33N5O5.2HCl . Its molecular weight is 568.49 g/mol .Physical And Chemical Properties Analysis

Rec 15/2615 dihydrochloride has a molecular weight of 568.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 8 . Its exact mass is 567.2015246 g/mol .Aplicaciones Científicas De Investigación

Receptor Binding Studies

The flavone derivative REC 15/2053, which is chemically related to Rec 15/2615 dihydrochloride, has been examined for its in vitro interaction with various receptors involved in the nervous control of the lower urinary tract functions. REC 15/2053 displayed weak binding to specific receptors and its mechanism of action in the management of urinary bladder disorders was explored in comparison to other common drugs used for similar purposes (Abbiati et al., 1988).

Cardiovascular Effects

Another study explored the effects of a calcium antagonist known as Rec 15/2375 on cardiac contractility in conscious rabbits. The study aimed to compare the selectivity of this drug for vascular tissue with nifedipine, a non-selective agent. The findings suggested potential differences in the impact on cardiac inotropism between these two drugs, indicating specific cardiovascular applications for compounds like Rec 15/2375 (Bianchi et al., 1989).

Urinary Tract Function

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide, also known as Rec 15/3079, was synthesized to control bladder function at the central nervous system level, specifically targeting the 5-HT1A receptor. The compound showed significant effects on bladder volume capacity and demonstrated potential for managing bladder function without significant side effects at the central nervous system level (Leonardi et al., 2001).

Nitrogen-15 Nuclear Spin Polarization

An innovative method named "SABRE-SHEATH" was developed to hyperpolarize nitrogen-15 in molecules like pyridine and nicotinamide. This technique promises a cost-effective way to enhance nuclear magnetic resonance (NMR) signals and may have implications in various scientific applications, including in vivo studies due to longer hyperpolarization lifetimes (Theis et al., 2015).

Propiedades

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSTPYGKYGQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rec 15/2615 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.